N,N'-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide
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Overview
Description
N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide is an organic compound that belongs to the class of bis-amides This compound is characterized by the presence of two benzene rings connected via an ethane-1,2-diyldicarbamoyl linker, with carbothioamide groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide typically involves the reaction of ethylenediamine with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization and recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide groups are replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted amides or thioamides
Scientific Research Applications
N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial and antileishmanial agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to the disruption of metabolic pathways. In the case of its antileishmanial activity, the compound interferes with the parasite’s ability to replicate and survive within the host .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(benzamide)
- N,N’-(Ethane-1,2-diyl)diformamide
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
Uniqueness
N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide is unique due to the presence of carbothioamide groups, which impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
670280-24-7 |
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Molecular Formula |
C18H18N4O2S2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(benzenecarbonothioyl)-3-[2-(benzenecarbonothioylcarbamoylamino)ethyl]urea |
InChI |
InChI=1S/C18H18N4O2S2/c23-17(21-15(25)13-7-3-1-4-8-13)19-11-12-20-18(24)22-16(26)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,21,23,25)(H2,20,22,24,26) |
InChI Key |
PIWDIEURMWZEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC(=O)NCCNC(=O)NC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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